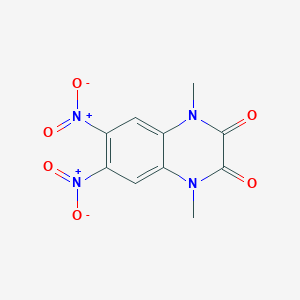
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione, commonly known as DNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DNQX is a non-competitive antagonist of the ionotropic glutamate receptors, which are responsible for the excitatory neurotransmission in the central nervous system. DNQX has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mechanism of Action
DNQX is a non-competitive antagonist of the ionotropic glutamate receptors, which are responsible for the excitatory neurotransmission in the central nervous system. DNQX binds to the glutamate receptor and blocks the ion channel, preventing the influx of calcium ions and the depolarization of the postsynaptic membrane. This results in the inhibition of synaptic transmission and the suppression of neuronal activity.
Biochemical and Physiological Effects:
DNQX has been shown to have a number of biochemical and physiological effects. DNQX has been shown to inhibit the release of glutamate and other neurotransmitters from presynaptic neurons. DNQX has also been shown to reduce the expression of glutamate receptors and to induce apoptosis in neurons. DNQX has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using DNQX in lab experiments is its high potency and selectivity for the ionotropic glutamate receptors. DNQX has been shown to be effective at nanomolar concentrations, making it a useful tool for studying glutamate receptor function. One of the limitations of using DNQX is its non-specific effects on other ion channels and receptors. DNQX has been shown to block other ion channels and receptors at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on DNQX. One direction is to investigate the role of glutamate receptors in the pathogenesis of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to develop more selective and potent glutamate receptor antagonists for therapeutic use in neurodegenerative diseases. Finally, there is a need to investigate the long-term effects of glutamate receptor antagonists on neuronal function and behavior.
Synthesis Methods
DNQX can be synthesized through a multi-step process starting from 2,3-dichloroquinoxaline. The first step involves the conversion of 2,3-dichloroquinoxaline to 2,3-diaminoquinoxaline by reduction with sodium borohydride. The second step involves the nitration of 2,3-diaminoquinoxaline with a mixture of nitric acid and sulfuric acid to yield 1,4-diamino-2,3-dinitroquinoxaline. The final step involves the oxidation of 1,4-diamino-2,3-dinitroquinoxaline with potassium permanganate to yield DNQX.
Scientific Research Applications
DNQX has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. DNQX has been used to study the mechanisms of synaptic plasticity, learning, and memory. DNQX has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. DNQX has been used to study the effects of glutamate receptor antagonists on seizure activity and excitotoxicity.
properties
Product Name |
1,4-Dimethyl-6,7-dinitro-1,4-dihydro-2,3-quinoxalinedione |
|---|---|
Molecular Formula |
C10H8N4O6 |
Molecular Weight |
280.19 g/mol |
IUPAC Name |
1,4-dimethyl-6,7-dinitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8N4O6/c1-11-5-3-7(13(17)18)8(14(19)20)4-6(5)12(2)10(16)9(11)15/h3-4H,1-2H3 |
InChI Key |
XZBDEHJCCUXVEA-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
42 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)

![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)





![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)